4-(4-Chlorophenoxy)-2-(4-propoxyphenyl)quinazoline
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Overview
Description
4-(4-Chlorophenoxy)-2-(4-propoxyphenyl)quinazoline is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenoxy)-2-(4-propoxyphenyl)quinazoline typically involves multi-step organic reactions. One possible route could be:
Starting Materials: 4-chlorophenol and 4-propoxyphenylamine.
Step 1: Formation of 4-(4-chlorophenoxy)aniline by reacting 4-chlorophenol with 4-propoxyphenylamine under basic conditions.
Step 2: Cyclization of 4-(4-chlorophenoxy)aniline with a suitable reagent like phosgene or carbonyl diimidazole to form the quinazoline ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenoxy)-2-(4-propoxyphenyl)quinazoline can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could lead to partially or fully reduced derivatives.
Scientific Research Applications
4-(4-Chlorophenoxy)-2-(4-propoxyphenyl)quinazoline may have several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Possible applications in material science or as a precursor for functional materials.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenoxy)-2-(4-propoxyphenyl)quinazoline would depend on its specific biological target. Generally, quinazoline derivatives can interact with various enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenoxy)-2-phenylquinazoline
- 4-(4-Methoxyphenoxy)-2-(4-propoxyphenyl)quinazoline
- 4-(4-Chlorophenoxy)-2-(4-ethoxyphenyl)quinazoline
Uniqueness
4-(4-Chlorophenoxy)-2-(4-propoxyphenyl)quinazoline is unique due to the specific combination of chlorophenoxy and propoxyphenyl groups attached to the quinazoline core. This structural uniqueness may impart distinct chemical and biological properties compared to other quinazoline derivatives.
Properties
Molecular Formula |
C23H19ClN2O2 |
---|---|
Molecular Weight |
390.9 g/mol |
IUPAC Name |
4-(4-chlorophenoxy)-2-(4-propoxyphenyl)quinazoline |
InChI |
InChI=1S/C23H19ClN2O2/c1-2-15-27-18-11-7-16(8-12-18)22-25-21-6-4-3-5-20(21)23(26-22)28-19-13-9-17(24)10-14-19/h3-14H,2,15H2,1H3 |
InChI Key |
SFUSYPMVNPWSGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)OC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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